Pseudoisocyanine Pseudoisocyanine 1,1'-diethyl-2,2'-cyanine is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 20766-49-8
VCID: VC1777881
InChI: InChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1
SMILES: CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41
Molecular Formula: C23H23N2+
Molecular Weight: 327.4 g/mol

Pseudoisocyanine

CAS No.: 20766-49-8

Cat. No.: VC1777881

Molecular Formula: C23H23N2+

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Pseudoisocyanine - 20766-49-8

Specification

CAS No. 20766-49-8
Molecular Formula C23H23N2+
Molecular Weight 327.4 g/mol
IUPAC Name 1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline
Standard InChI InChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1
Standard InChI Key AGJZCWVTGOVGBS-UHFFFAOYSA-N
Isomeric SMILES CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41
SMILES CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41
Canonical SMILES CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41

Introduction

Chemical Structure and Identity

Molecular Structure and Formula

Pseudoisocyanine (PIC) is classified as a cyanine dye with the molecular formula C₂₃H₂₃N₂⁺ and a molecular weight of 327.4 g/mol . The chemical structure consists of two quinoline rings connected by a methine bridge, with ethyl groups attached to the nitrogen atoms in each quinoline moiety . This configuration creates a delocalized positive charge across the molecule, contributing to its characteristic optical properties.

The IUPAC name for pseudoisocyanine is 1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline . The compound features a planar configuration that facilitates π-π stacking interactions, which are crucial for its aggregation behavior.

Nomenclature and Synonyms

Pseudoisocyanine is known by several synonyms in scientific literature, including:

  • 1,1'-Diethyl-2,2'-cyanine

  • Diethylpseudoisocyanine

  • Pseudocyanine

  • 1-Ethyl-2-((1-ethyl-2(1H)-quinolylidene)methyl)quinolinium

Physical and Chemical Properties

Spectroscopic Properties

Pseudoisocyanine exhibits distinctive spectroscopic properties that vary significantly between its monomeric form and various aggregate states. In its monomeric form, PIC has an absorption maximum (λ Abs max) at approximately 525 nm and an emission maximum (λ Em max) at around 584 nm . The molar extinction coefficient (ε) of the PIC monomer is reported to be 53,500 M⁻¹ cm⁻¹, indicating strong light absorption capabilities .

One of the most notable characteristics of PIC is its remarkably different quantum yield (QY) values between monomeric and aggregated states. The monomer exhibits a relatively low quantum yield of approximately 0.012%, while certain aggregated forms (such as J-bits, which will be discussed in later sections) demonstrate a significantly higher quantum yield of about 0.18% . This fifteen-fold increase in quantum yield upon aggregation represents a fundamental property that makes PIC aggregates particularly interesting for photonic applications.

Physical Properties Data

The following table summarizes key spectroscopic properties of pseudoisocyanine in comparison with other fluorophores used in related research:

PropertyPIC (monomer/J-bit)AF405AF647
Quantum Yield (QY)0.012/0.18%72 ± 5.1%41 ± 2.6%
Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹)53,50035,000270,000
Absorption Maximum (λ Abs max, nm)525401650
Emission Maximum (λ Em max, nm)584421665

Table 1: Comparison of spectroscopic properties between pseudoisocyanine and other fluorophores (AF405 and AF647) .

Aggregation Behavior of Pseudoisocyanine

Self-Assembly Mechanisms

One of the most fascinating aspects of pseudoisocyanine is its ability to form non-covalent aggregates under specific conditions. These aggregated structures can exhibit significantly different optical and electronic properties compared to the monomeric form. The self-assembly process is driven primarily by intermolecular van der Waals forces, which enable the monomers to pack densely .

Under appropriate conditions, pseudoisocyanine molecules can self-assemble into J-aggregates, which are characterized by a head-to-tail arrangement of the monomers. This arrangement leads to a red-shifted absorption band (compared to the monomer) and enhanced fluorescence properties. The formation of these aggregates is highly dependent on factors such as concentration, temperature, and solvent conditions .

DNA-Templated Aggregation

Research has demonstrated that pseudoisocyanine can form aggregates through heterogeneous nucleation on DNA oligonucleotides. These DNA-templated aggregates exhibit unique photophysical properties that differ from previously reported aggregates formed in solution .

The Armitage group pioneered early investigations into the interactions between cyanine dyes and DNA templates, while more recent work by the Bathe group has described controlled aggregation strategies specifically for PIC dye using sequence-specific DNA scaffolds . These studies have shown that duplex DNA can spontaneously template PIC aggregates under certain conditions, particularly requiring a DNA template with a non-alternating poly(AT) sequence (AT-track) .

DNA-PIC Interactions and J-Bit Formation

J-Bits: DNA-Based Aggregates

J-bits are DNA-based PIC aggregates that exhibit properties similar to traditional J-aggregates. These structures are formed when PIC dye molecules interact with specific DNA sequences, particularly non-alternating poly(dA)-poly(dT) dinucleotide tracks (AT-tracks) . These DNA-templated aggregates retain J-aggregate-like properties, including superradiance .

The formation of J-bits typically requires a specific DNA concentration and a particular excess of PIC dye. According to research protocols, samples are prepared with a DNA concentration of approximately 400 nM and a PIC dye concentration of 52 μM, representing a 130-fold excess necessary to drive PIC aggregation into AT-tracks .

Experimental Preparation of DNA-PIC Systems

The preparation of DNA-PIC systems for studying J-bits and super aggregates involves several careful steps:

  • DNA oligonucleotide stocks are fully rehydrated in molecular biology-grade water, and their concentration is determined by UV-vis absorbance at 260 nm .

  • DX-tile structures are assembled by adding single-stranded DNA oligonucleotides to a buffer (typically HEPES-Mg buffer containing 10 mM HEPES and 5 mM MgCl₂) .

  • The PIC dye stock solution (typically 200 μM) is prepared by dissolving the powder in Tris-HCl buffer (10 mM NaCl, 5 mM Tris HCl, pH 7.0), followed by sonication for 1 hour at 60°C to ensure complete solvation .

  • The DNA-PIC samples are then prepared by combining the DNA structures and PIC dye at specific concentrations, typically 400 nM for the DNA and 52 μM for PIC (a 130-fold excess) .

This careful preparation ensures the formation of stable J-bits with reproducible properties for further study.

Optical Characterization of PIC Aggregates

Spectroscopic Analysis

The optical properties of pseudoisocyanine aggregates are typically characterized using various spectroscopic techniques. Absorption spectroscopy reveals that PIC J-aggregates and J-bits exhibit a red-shifted absorption band compared to the monomer, which is a characteristic feature of J-type aggregation .

Emission spectroscopy of super aggregates reveals peak narrowing and, in some cases, significant quantum yield variation, indicative of stronger coupling in these cyanine dye aggregates . These optical characteristics suggest enhanced electronic coupling and potentially extended coherent lifetimes in the aggregated structures.

Circular Dichroism Measurements

Circular dichroism (CD) spectroscopy provides valuable insights into the chiral arrangement of PIC molecules within the aggregates. CD spectra ranging from 400 to 700 nm are typically collected to characterize these structures . The CD measurements are performed under controlled temperature conditions, usually at 20°C unless otherwise specified .

For PIC/DX-tile ratio experiments, the DNA concentration is typically held constant at 400 nM while the initial PIC concentration starts at 20 μM (50× excess) and is incrementally increased up to 100 μM (250× excess) . Temperature stability experiments are also conducted by initially measuring CD spectra at 10°C and then sequentially increasing the temperature to 60°C with spectra taken after each 5°C increment .

These CD measurements provide information about the structural organization of PIC molecules within the aggregates and how this organization changes with varying conditions.

Energy Transfer in PIC Aggregate Systems

Exciton Delocalization and Energy Transfer

Donor-Acceptor PairSpectral Overlap Integral (J, nm⁴ M⁻¹ cm⁻¹)Förster Radius (R₀, nm)
AF405 → PIC (monomer)4.3 × 10¹⁴3.8
AF405 → AF6477.8 × 10¹²1.9
PIC (monomer) → PIC (monomer)6.9 × 10¹³0.7
PIC (monomer) → AF6471.3 × 10¹⁶2.4

Table 2: Spectral overlap integrals and Förster radii for various donor-acceptor pairs involving pseudoisocyanine .

End-to-end transfer efficiency (Eₑₑ) is used to quantify the effectiveness of energy transfer through PIC aggregates. This metric takes into account the number of photons absorbed by the initial donor and the fluorescent quantum yields of the donor and acceptor dyes .

Research Applications and Future Directions

Current Applications

Pseudoisocyanine aggregates are being investigated for several potential applications:

  • Nanoscale photonic devices that can efficiently transport excitation energy

  • Biomolecular sensing systems that leverage the unique optical properties of PIC aggregates

  • Energy harvesting systems inspired by natural photosynthetic processes

  • Molecular electronics where coherent exciton transport could enable new functionalities

The DNA-templated approach to forming PIC aggregates offers precise control over the spatial arrangement of the dye molecules, potentially enabling the creation of programmable excitonic circuits .

Emerging Research Directions

Recent discoveries, such as the super aggregates formed through heterogeneous nucleation on DNA oligonucleotides, open new avenues for research . These super aggregates exhibit unique photophysical properties that differ significantly from previously reported aggregates, suggesting potential for novel applications.

Investigations into how different DNA scaffolds affect the properties of PIC aggregates are ongoing. Research has shown that rigid DX-tiles, flexible DNA duplexes, and single-stranded DNA oligonucleotides each produce distinct aggregate structures with varying optical properties . This structural versatility could be exploited to create customized photonic systems with specific energy transfer characteristics.

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